molecular formula C15H21NO4 B13209825 4-Boc-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

4-Boc-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13209825
M. Wt: 279.33 g/mol
InChI Key: OCMAUDSPHINLHF-UHFFFAOYSA-N
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Description

tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: can be compared with other benzoxazepine derivatives, such as:

Uniqueness

The uniqueness of tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the tert-butyl group may enhance the compound’s stability and lipophilicity, while the methoxy group may influence its electronic properties and reactivity.

Properties

IUPAC Name

tert-butyl 9-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)16-8-9-19-13-11(10-16)6-5-7-12(13)18-4/h5-7H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMAUDSPHINLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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